molecular formula C18H14N2O B14155535 Benzo[cd]indol-2-yl-(2-methoxy-phenyl)-amine CAS No. 371116-32-4

Benzo[cd]indol-2-yl-(2-methoxy-phenyl)-amine

Cat. No.: B14155535
CAS No.: 371116-32-4
M. Wt: 274.3 g/mol
InChI Key: JBSAXCNLIBLGIG-UHFFFAOYSA-N
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Description

Benzo[cd]indol-2-yl-(2-methoxy-phenyl)-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes an indole moiety fused with a benzene ring and an amine group attached to a methoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[cd]indol-2-yl-(2-methoxy-phenyl)-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-phenols with carboxylic acid derivatives under high temperatures and strongly acidic conditions . Another approach involves the reaction of 2-amino-phenols with an aldehyde through oxidative cyclization of imine intermediates . These reactions often require specific catalysts and controlled environments to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzo[cd]indol-2-yl-(2-methoxy-phenyl)-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of products, including halogenated compounds or other substituted derivatives.

Scientific Research Applications

Benzo[cd]indol-2-yl-(2-methoxy-phenyl)-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[cd]indol-2-yl-(2-methoxy-phenyl)-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as cell signaling, metabolism, and gene expression . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Benzo[cd]indol-2-yl-(2-methoxy-phenyl)-amine can be compared with other similar compounds, such as:

Properties

CAS No.

371116-32-4

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

N-(2-methoxyphenyl)benzo[cd]indol-2-amine

InChI

InChI=1S/C18H14N2O/c1-21-16-11-3-2-9-14(16)19-18-13-8-4-6-12-7-5-10-15(20-18)17(12)13/h2-11H,1H3,(H,19,20)

InChI Key

JBSAXCNLIBLGIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC3=CC=CC4=C3C2=CC=C4

solubility

4.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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